3-Cyclopropyl-5-trimethylsilanyl-isoxazole
Overview
Description
3-Cyclopropyl-5-trimethylsilanyl-isoxazole: is a chemical compound with the molecular formula C9H15NOSi and a molecular weight of 181.31 g/mol It is characterized by the presence of a cyclopropyl group, a trimethylsilanyl group, and an isoxazole ring
Mechanism of Action
Target of Action
Isoxazole compounds are known to interact with a variety of biological targets. The specific target would depend on the particular structure and functional groups of the isoxazole compound .
Mode of Action
The interaction of isoxazole compounds with their targets can lead to a variety of effects. For example, some isoxazole compounds are known to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
Isoxazole compounds can affect multiple biochemical pathways depending on their specific targets. They may influence signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isoxazole compounds can vary widely. Factors such as the compound’s lipophilicity, molecular size, and functional groups can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of isoxazole compounds can range from changes in enzyme activity and cellular signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of isoxazole compounds .
Biochemical Analysis
Biochemical Properties
3-Cyclopropyl-5-trimethylsilanyl-isoxazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for its metabolic processing. The interaction with cytochrome P450 enzymes involves the oxidation of the cyclopropyl group, leading to the formation of hydroxylated metabolites . Additionally, this compound has been shown to bind to specific protein targets, influencing their conformation and activity. These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . By altering these pathways, the compound can induce changes in cell survival, proliferation, and differentiation. Furthermore, its impact on cellular metabolism includes the modulation of metabolic flux and the levels of key metabolites, which are critical for maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of this compound to specific enzymes, such as cytochrome P450, leads to the inhibition of their catalytic activity, thereby affecting the metabolic pathways they regulate . Additionally, the compound can activate or inhibit transcription factors, resulting in altered gene expression profiles. These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time, influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its gradual breakdown. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range leads to detrimental effects. These findings highlight the importance of dosage optimization in the potential therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, resulting in the formation of hydroxylated metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and the levels of key metabolites. The interaction with cytochrome P450 enzymes is crucial for understanding the compound’s metabolic fate and its potential impact on overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cellular membranes, facilitated by its interaction with membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound predominantly localizes to the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . The localization to these organelles is critical for understanding the compound’s mechanism of action and its potential impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-5-trimethylsilanyl-isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while reduction could lead to the formation of cyclopropyl or trimethylsilanyl-substituted compounds.
Scientific Research Applications
Chemistry: In chemistry, 3-Cyclopropyl-5-trimethylsilanyl-isoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: The compound’s potential biological activity makes it a candidate for research in drug discovery and development. Isoxazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: In medicine, this compound and its derivatives are studied for their potential therapeutic applications. The compound’s ability to interact with various biological targets makes it a promising candidate for the development of new pharmaceuticals .
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in materials science and catalysis .
Comparison with Similar Compounds
- 3-Cyclopropyl-5-trimethylsilyl-isoxazole
- 3-Cyclopropyl-5-trimethylsilanyl-oxazole
- 3-Cyclopropyl-5-trimethylsilanyl-thiazole
Comparison: Compared to other similar compounds, 3-Cyclopropyl-5-trimethylsilanyl-isoxazole stands out due to its unique combination of a cyclopropyl group, a trimethylsilanyl group, and an isoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(3-cyclopropyl-1,2-oxazol-5-yl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)9-6-8(10-11-9)7-4-5-7/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYQTRUUAYAZHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=NO1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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